Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate
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Description
“Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate” is a chemical compound with the molecular formula C18H24N2O5 and a molecular weight of 348.399. It is also known by several synonyms, including “L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-methoxy-, methyl ester” and "(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate" .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques for related compounds involve regio- and stereoselective ring-opening reactions, catalyzed transformations, and modifications to enhance biological activity or enable further chemical analysis (Brambilla et al., 2014). These methodologies could potentially be adapted for the synthesis of "Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate".
Characterization Techniques : Characterization of similar compounds is typically performed using techniques such as 1H NMR, IR, elemental analysis, and X-ray crystal structure analysis to confirm the structure and purity of the synthesized compounds (Li et al., 2009).
Biological Activity
Antiproliferative Activity : Some related compounds demonstrate significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer research and treatment (Božić et al., 2017).
Antimicrobial Activity : Certain derivatives have been shown to possess antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Helal et al., 2013).
Properties
IUPAC Name |
methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNFPWKYFSEAE-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693910 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235346-28-7 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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